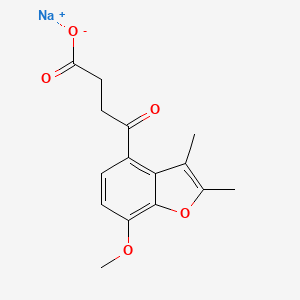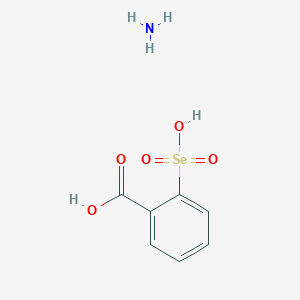
2-Selenonobenzoic acid--ammonia (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Selenonobenzoic acid–ammonia (1/1) is a compound that consists of 2-selenonobenzoic acid and ammonia in a 1:1 molar ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-selenonobenzoic acid–ammonia (1/1) typically involves the reaction of 2-selenonobenzoic acid with ammonia under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at a specific temperature and pressure to ensure the formation of the desired product. The reaction can be represented as follows:
2-Selenonobenzoic acid+Ammonia→2-Selenonobenzoic acid–ammonia (1/1)
Industrial Production Methods
Industrial production of 2-selenonobenzoic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Selenonobenzoic acid–ammonia (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenonic acid derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The compound can undergo substitution reactions where the ammonia group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.
Major Products Formed
Oxidation: Selenonic acid derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted selenobenzoic acid derivatives.
Applications De Recherche Scientifique
2-Selenonobenzoic acid–ammonia (1/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-selenonobenzoic acid–ammonia (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes and modulate signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Selenobenzoic acid: Lacks the ammonia component but shares similar chemical properties.
Selenonic acid derivatives: Formed through oxidation reactions.
Selenol derivatives: Formed through reduction reactions.
Uniqueness
2-Selenonobenzoic acid–ammonia (1/1) is unique due to its specific combination of 2-selenonobenzoic acid and ammonia, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
Propriétés
Numéro CAS |
66616-98-6 |
|---|---|
Formule moléculaire |
C7H9NO5Se |
Poids moléculaire |
266.12 g/mol |
Nom IUPAC |
azane;2-selenonobenzoic acid |
InChI |
InChI=1S/C7H6O5Se.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |
Clé InChI |
QPNRBTJHYZRMJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[Se](=O)(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


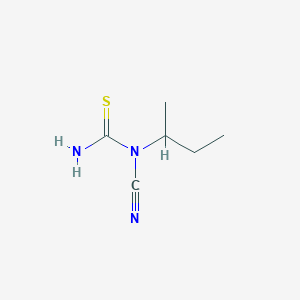
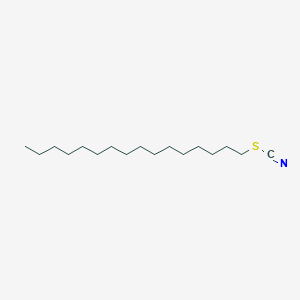
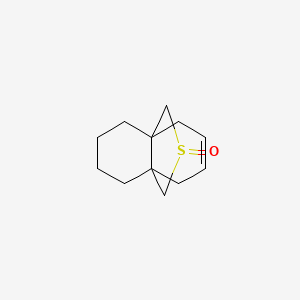
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

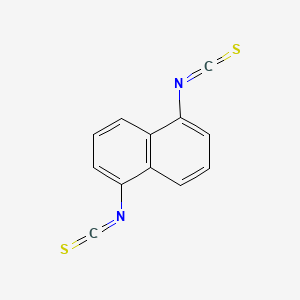
![9-Oxabicyclo[4.2.1]nonan-7-one](/img/structure/B14462942.png)
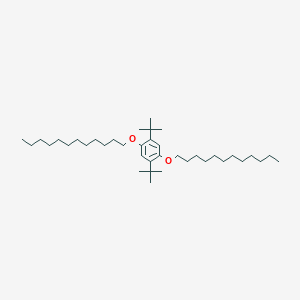
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
![Bis[(3-chloro-6-nitroindazol-1-yl)methyl]-dimethylazanium](/img/structure/B14462953.png)
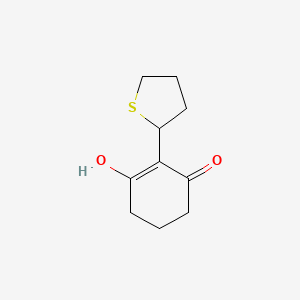
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
